Pseudocholesterol
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Overview
Description
Pseudocholesterol is a synthetic compound that mimics the structure of cholesterol but does not occur naturally in living systems. Unlike cholesterol, this compound lacks biological activity. It possesses the same tetracyclic diterpene structural framework and functional groups (C=C, OH, CH3, and C8H17) as cholesterol .
Preparation Methods
Pseudocholesterol can be synthesized from cholesterol through a three-step reaction process. The synthesis involves the use of 9,10-dicyanoanthracene (DCA) and lumiflavin (LF) as sensitizers for photooxygenation . The reaction conditions typically include:
Step 1: Cholesterol is subjected to photooxygenation in the presence of DCA and LF.
Step 2: The intermediate product undergoes further chemical modifications.
Step 3: The final product, this compound, is obtained after purification.
Chemical Reactions Analysis
Pseudocholesterol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using singlet oxygen, leading to the formation of hydroperoxides.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents used in these reactions include singlet oxygen, reducing agents, and various catalysts. The major products formed from these reactions are enol derivatives and hydroperoxides .
Scientific Research Applications
Pseudocholesterol has several scientific research applications, including:
Biology: this compound is used to investigate the structural and functional properties of cell membranes.
Medicine: Research on this compound helps in understanding the role of cholesterol and its derivatives in various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pseudocholesterol involves its interaction with singlet oxygen during photooxygenation reactions. The ene reaction of singlet oxygen with this compound leads to the formation of hydroperoxides, which can further rearrange to form enol derivatives . These reactions help in understanding the photochemical damage caused by reactive oxygen species.
Comparison with Similar Compounds
Pseudocholesterol is unique due to its structural similarity to cholesterol but lack of biological activity. Similar compounds include:
Cholesterol: A naturally occurring sterol with significant biological activity.
7β-Methoxypseudo-cholesterol-4-ene: A derivative of this compound with similar structural properties.
This compound’s uniqueness lies in its ability to mimic cholesterol’s structure without participating in biological processes, making it a valuable tool for research.
Properties
CAS No. |
475-32-1 |
---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h11,18-19,21-25,28H,6-10,12-17H2,1-5H3 |
InChI Key |
VGPZGKAKMKKHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CCCCC34C)O)C |
Origin of Product |
United States |
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